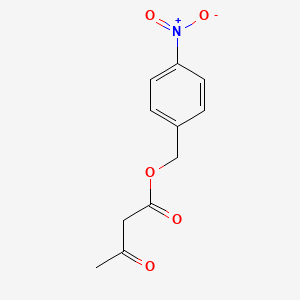

4-Nitrobenzyl acetoacetate

Cat. No. B1662001

Key on ui cas rn:

61312-84-3

M. Wt: 237.21 g/mol

InChI Key: KQPGVCMZXFBYMM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04683296

Procedure details

A mixture of ethyl acetoacetate (140 g, 1.08 mole) and p-nitrobenzyl alcohol (153 g, 1.00 mole; was washed with diethyl ether prior to use) in toluene (1 L) was slowly distilled, 900 ml of the solvent being collected over a period of 15 hours. After cooling, any insoluble material was removed by filtration over Celite, washed with toluene and evaporated in vacuo to obtain 280 g of a crude oil. This oil was crystallized at 5° C. from diethyl ether (280 ml) to yield 181.55 g (0.766 mole, 76.6% yield) of the title compound as off-white crystals: mp 40°-42° C.; ir (film) νmax : 1740 (ester), 1715 (C=O), 1515 and 1345 (NO2) cm-1 ; 1Hmr (CDCl3) δ: 1.98 (s, impurity), 2.32 (3H, s, CH3), 3.62 (2H, s, --COCH2CO2R), 5.08 (s, impurity), 5.28 (2H, s, --CO2CH2Ar), 7.53 (2H, "d", J=9 Hz, ArH's), and 8.23 ppm (2H, "d", J=9 Hz, ArH's); Rf 0.45 (diethyl ether). An analytical sample was obtained by recrystallization from toluene-hexanes: mp 47°-49° C.

Name

Yield

76.6%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[N+:10]([C:13]1[CH:20]=[CH:19]C(CO)=[CH:15][CH:14]=1)([O-:12])=[O:11]>>[C:1]([O:7][CH2:8][C:9]1[CH:19]=[CH:20][C:13]([N+:10]([O-:12])=[O:11])=[CH:14][CH:15]=1)(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

140 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(CO)C=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

was washed with diethyl ether

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was slowly distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

900 ml of the solvent being collected over a period of 15 hours

|

|

Duration

|

15 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

any insoluble material was removed by filtration over Celite

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain 280 g of a crude oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This oil was crystallized at 5° C. from diethyl ether (280 ml)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC(=O)C)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.766 mol | |

| AMOUNT: MASS | 181.55 g | |

| YIELD: PERCENTYIELD | 76.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |